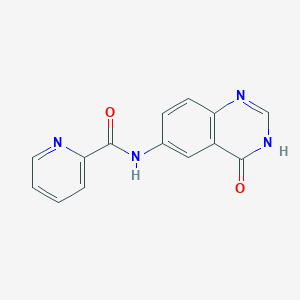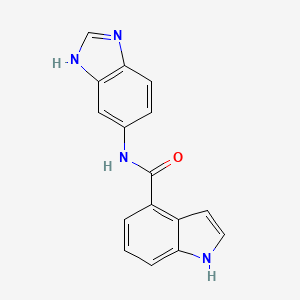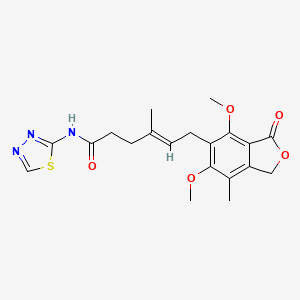![molecular formula C13H8BrN7O B11006958 N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11006958.png)
N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a unique structure combining an indazole moiety with a tetrazolo[1,5-a]pyridine ring system, making it a subject of study for its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Indazole Core: The synthesis begins with the formation of the indazole core, which can be achieved through the cyclization of ortho-substituted hydrazines with appropriate aldehydes or ketones under acidic conditions.
Bromination: The indazole core is then brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid.
Tetrazolo[1,5-a]pyridine Formation: The brominated indazole is reacted with 2-aminopyridine and sodium azide under reflux conditions to form the tetrazolo[1,5-a]pyridine ring.
Carboxamide Formation: Finally, the tetrazolo[1,5-a]pyridine intermediate is converted to the carboxamide derivative through reaction with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indazole ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its biological activity.
Cyclization Reactions: The presence of multiple nitrogen atoms allows for further cyclization reactions, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desired properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic applications. The indazole and tetrazolo[1,5-a]pyridine moieties are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Researchers are exploring its use as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a candidate for applications in material science and nanotechnology.
Mechanism of Action
The mechanism of action of N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide
- N-(6-fluoro-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide
- N-(6-methyl-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide
Uniqueness
N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Properties
Molecular Formula |
C13H8BrN7O |
|---|---|
Molecular Weight |
358.15 g/mol |
IUPAC Name |
N-(6-bromo-1H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C13H8BrN7O/c14-8-2-3-9-10(5-8)16-18-12(9)15-13(22)7-1-4-11-17-19-20-21(11)6-7/h1-6H,(H2,15,16,18,22) |
InChI Key |
ZKBRKRMQDBEZID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=C2NC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11006878.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11006879.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B11006885.png)

![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B11006900.png)
![1-(4-chlorophenyl)-4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11006903.png)

![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11006916.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11006921.png)

![N-[3-(morpholin-4-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11006938.png)
![2-[acetyl(propan-2-yl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11006947.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11006952.png)

